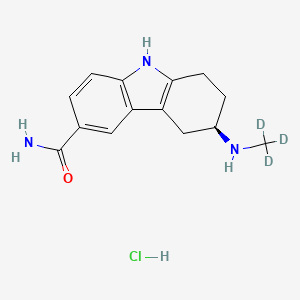

Frovatriptan-d3 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Frovatriptan-d3 (hydrochloride) is a deuterium-labeled version of frovatriptan, a triptan drug developed for the treatment of migraine headaches, particularly those associated with menstruation . Frovatriptan-d3 (hydrochloride) is used as an internal standard in bioanalytical methods to quantify frovatriptan levels in biological samples .

Vorbereitungsmethoden

The preparation of frovatriptan-d3 (hydrochloride) involves several synthetic routes and reaction conditions. One method includes the use of deuterated reagents to introduce deuterium atoms into the frovatriptan molecule. The process typically involves the following steps:

Synthesis of the Intermediate: The synthesis begins with the preparation of an intermediate compound, which is then subjected to further reactions to introduce the deuterium atoms.

Deuteration: The intermediate is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium atoms.

Hydrochloride Formation: The deuterated intermediate is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Analyse Chemischer Reaktionen

Frovatriptan-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to convert frovatriptan-d3 (hydrochloride) to its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Frovatriptan-d3 (hydrochloride) has several scientific research applications, including:

Bioanalytical Studies: It is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify frovatriptan levels in biological samples.

Pharmacokinetic Studies: It helps in studying the pharmacokinetics of frovatriptan by providing accurate and reliable measurements of drug concentrations in plasma.

Drug Development: It aids in the development of new formulations and delivery systems for frovatriptan, such as intranasal gels for brain targeting.

Wirkmechanismus

Frovatriptan-d3 (hydrochloride) exerts its effects by acting as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors in cranial arteries. This action causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, correlating with relief of migraine symptoms . The molecular targets involved include the 5-HT1B and 5-HT1D receptors, which play a crucial role in regulating vascular tone and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Frovatriptan-d3 (hydrochloride) is compared with other triptans, such as sumatriptan, rizatriptan, and zolmitriptan. While all triptans share a similar mechanism of action, frovatriptan is unique due to its longer half-life (approximately 26 hours), which results in a lower rate of migraine recurrence . This makes frovatriptan particularly suitable for patients who experience prolonged or recurrent migraines. Other similar compounds include:

- Sumatriptan

- Rizatriptan

- Zolmitriptan

- Almotriptan

- Naratriptan

- Eletriptan

Frovatriptan’s cerebroselectivity and minimal effects on the coronary vasculature further distinguish it from other triptans .

Eigenschaften

Molekularformel |

C14H18ClN3O |

|---|---|

Molekulargewicht |

282.78 g/mol |

IUPAC-Name |

(6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H17N3O.ClH/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1H/t9-;/m1./s1/i1D3; |

InChI-Schlüssel |

VJFWRVTVFIHPAR-AXHFJGNISA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl |

Kanonische SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)

![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)